5-hydrazino-1-phenyl-1H-tetrazole
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Overview
Description
5-hydrazino-1-phenyl-1H-tetrazole is a compound with the molecular formula C7H8N6 . It is a nitrogen-rich compound that has been studied for its potential applications in various fields .
Synthesis Analysis
High-density energetic salts that contain nitrogen-rich anions and the 5-hydrazino-1H-tetrazolium cation were synthesized . The synthesis involved vibrational spectroscopy (IR), multinuclear (1H, 13C) NMR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and impact sensitivity .Molecular Structure Analysis
The molecular weight of 5-hydrazino-1-phenyl-1H-tetrazole is 176.18 g/mol . The InChI code for this compound is InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) .Chemical Reactions Analysis
The compound has been found to form extensive hydrogen bonding interactions between the cations and anions, forming a complex 3D network . This contributes greatly to the high density of the 5-hydrazinotetrazolium salts .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 81.6 Ų and a complexity of 157 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is also characterized by a rotatable bond count of 2 .Scientific Research Applications
Energetic Materials
Research on tetrazole derivatives, including "5-hydrazino-1-phenyl-1H-tetrazole," has highlighted their significance in the development of energetic materials. These compounds, known for their high nitrogen content, are studied for their potential applications in propellants and explosives. Tetrazole energetic metal complexes (TEMCs) are particularly noted for their desirable properties such as high yield, less pollution, and the potential for tailoring through the modification of metal ions and ligands to achieve specific performance characteristics (Li Yin-chuan, 2011).
Medicinal Chemistry
The tetrazole moiety is recognized for its broad spectrum of biological activities, making it a valuable pharmacophore in the development of new drugs. Its structural similarity to the carboxylic acid group allows it to improve the lipophilicity and bioavailability of pharmaceuticals while potentially reducing side effects. Tetrazole-containing compounds are being explored for their antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities (P. Patowary, B. Deka, D. Bharali, 2021).
Antimicrobial Agents
Hydrazide–hydrazone derivatives, related to "5-hydrazino-1-phenyl-1H-tetrazole," exhibit significant antimicrobial properties. These compounds are studied for their antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and antiviral activities, highlighting their potential as versatile antimicrobial agents. The exploration of new hydrazide–hydrazone compounds is ongoing, aiming to develop effective treatments against a range of microbial infections (Łukasz Popiołek, 2016).
Antiviral Agents
The search for new antiviral compounds has led to an interest in tetrazole derivatives due to their promising bioactivity profiles. Studies suggest that tetrazole-based molecules could serve as potential agents against various viruses, including influenza, HIV, and HCV, demonstrating the adaptability of tetrazole scaffolds in antiviral drug development (Ruchika Yogesh, N. Srivastava, 2021).
Safety And Hazards
Future Directions
The compound has been studied for its potential use in high-density energetic materials . Some of these salts exhibit reasonable physical properties, such as good thermal stability, reasonable impact sensitivities, and excellent specific impulses . Therefore, it is a promising candidate for future research and development in this field .
properties
IUPAC Name |
(1-phenyltetrazol-5-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQGLYZNIVKCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314325 |
Source
|
Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydrazino-1-phenyl-1H-tetrazole | |
CAS RN |
5533-43-7 |
Source
|
Record name | 5533-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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